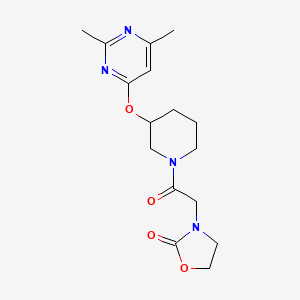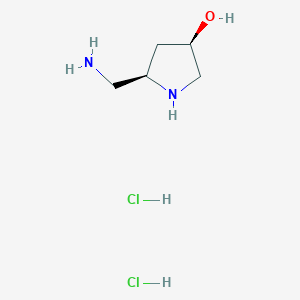
N-(4-phenylthiazol-2-yl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-phenylthiazol-2-yl)cinnamamide” and its derivatives are a series of novel compounds that have been synthesized and evaluated for their anti-proliferative activities . They have shown potential as anti-tumor agents .
Synthesis Analysis
These compounds were synthesized by refluxing substituted 4-phenyl thiazol-2-amine derivatives with 4-aminobenzene-1-sulfonyl chloride in the presence of pyridine and acetic anhydride .Molecular Structure Analysis
The structures of these compounds were confirmed by Infrared, Proton nuclear magnetic resonance, Mass spectral, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds involve refluxing substituted 4-phenyl thiazol-2-amine derivatives with 4-aminobenzene-1-sulfonyl chloride .Aplicaciones Científicas De Investigación
Thiazole Derivatives in Scientific Research
Amyloid Imaging in Alzheimer's Disease : Thiazole derivatives, such as certain radioligands, have been studied for their application in amyloid imaging within Alzheimer's disease patients. These compounds help measure amyloid levels in vivo in the brain, offering insights into the pathophysiological mechanisms and progression of amyloid deposits. The technique supports early detection and evaluates antiamyloid therapies (Nordberg, 2007).
Medicinal Chemistry : N-phenylpiperazine, a scaffold sharing a structural motif with the query compound, underlines its versatility in developing therapeutic agents for CNS disorders. This highlights the potential for thiazole-based compounds in medicinal chemistry, suggesting areas for future research beyond CNS structures (Maia et al., 2012).
Detection Methods for Food Safety : Thiazole derivatives have been explored for developing biosensors to detect acrylamide in processed foods. These sensors offer rapid, sensitive, and specific detection methods, crucial for managing substances potentially neurotoxic and carcinogenic (Pundir et al., 2019).
Antioxidant Activity Determination : Thiazole derivatives are part of studies investigating antioxidant activities in various fields, from food engineering to medicine. Their physicochemical properties contribute to understanding antioxidant mechanisms and the development of assays for antioxidant capacity evaluation (Munteanu & Apetrei, 2021).
Taste Perception Studies : The study of taste perception involves compounds like phenylthiocarbamide (PTC) and its derivatives, indicating the significance of thiazole derivatives in understanding the genetic basis of taste and its variation among individuals, with implications for nutrition and health (Bartoshuk et al., 1994).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-phenylsulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c21-17(11-12-22-15-9-5-2-6-10-15)20-18-19-16(13-23-18)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPWHJYLSFHLKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-4-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2598561.png)

![N-[(3,4-dichlorophenyl)methyl]prop-2-enamide](/img/structure/B2598565.png)

![3-[Acetyl(cyclohexyl)amino]propanoic acid](/img/structure/B2598568.png)


![N-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methyl]-4-nitrobenzamide](/img/structure/B2598571.png)
![1-[4-(4-Methylpyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2598572.png)
![N-(3,4-difluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2598573.png)
![N-[(2-chlorophenyl)(cyano)methyl]-4-oxo-4-phenylbutanamide](/img/structure/B2598576.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2598581.png)